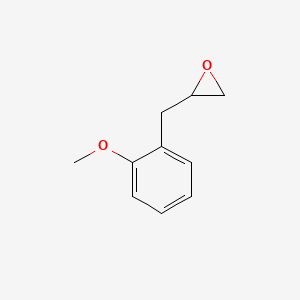

2-(2-Methoxybenzyl)oxirane

描述

Contextualization within Epoxide Chemistry and Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers that possess significant ring strain, making them highly reactive intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com This reactivity allows for a wide array of chemical transformations, most notably ring-opening reactions with various nucleophiles, which can proceed under both acidic and basic conditions. masterorganicchemistry.comnumberanalytics.com The versatility of epoxides has established them as crucial building blocks in the synthesis of a multitude of complex organic molecules, including pharmaceuticals and natural products. mdpi.comrsc.org Common methods for synthesizing epoxides include the epoxidation of alkenes using peroxy acids and the intramolecular cyclization of halohydrins. masterorganicchemistry.comorganicchemistrytutor.com

Significance of 2-(2-Methoxybenzyl)oxirane in Current Chemical Research

This compound is a functionalized epoxide that has garnered attention in synthetic chemistry. Its structure, featuring a reactive oxirane ring attached to a methoxy-substituted benzyl (B1604629) group, makes it a valuable precursor for creating more complex molecular architectures. The methoxy (B1213986) group can influence the reactivity of the aromatic ring and provide an additional site for chemical modification. Research into substituted oxiranes like this compound is driven by the need for novel synthetic intermediates that can be used to build diverse molecular scaffolds. rsc.orgresearchgate.net The strategic placement of the methoxy group at the ortho position can also impart specific stereoelectronic effects that influence the regioselectivity of its ring-opening reactions.

Scope and Objectives of the Research Compendium

This article provides a focused overview of the chemical research surrounding this compound. It will detail its synthesis and characterization, explore its chemical properties and reactivity, and highlight its applications as a building block in organic synthesis. The objective is to present a thorough and scientifically accurate compendium based on available research, strictly adhering to the chemical aspects of the compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-methoxyphenyl)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-10-5-3-2-4-8(10)6-9-7-12-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVUIYMLNDVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978528 | |

| Record name | 2-[(2-Methoxyphenyl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62826-28-2 | |

| Record name | ((2-Methoxyphenyl)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062826282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Methoxyphenyl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((2-METHOXYPHENYL)METHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0IGZ426C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes to 2 2 Methoxybenzyl Oxirane

Direct Epoxidation Approaches

Direct epoxidation of the corresponding alkene is a primary strategy for the synthesis of 2-(2-methoxybenzyl)oxirane. This involves the oxidation of 2-allyl-1-methoxybenzene to form the desired epoxide ring.

Stereoselective and Asymmetric Epoxidation Techniques

Achieving stereocontrol during the epoxidation is crucial for producing specific enantiomers of this compound. Asymmetric epoxidation aims to produce one enantiomer in preference to the other, a critical aspect in the synthesis of chiral compounds for various applications. catalysis.blog

Chiral catalysts are central to stereoselective epoxidation. For instance, chiral porphyrin-based catalysts, which model the activity of cytochrome P-450 enzymes, have been used for the asymmetric epoxidation of styrene (B11656) derivatives. oup.com In the case of styrenes with electron-withdrawing groups, certain eclipsed isomers of iron(III) "Twin Coronet" porphyrins have demonstrated high enantiomeric excess (e.e.), reaching up to 89% for 2-nitrostyrene. oup.com While not specifically detailed for 2-allyl-1-methoxybenzene, these findings with structurally related styrene derivatives highlight a potent strategy for achieving high enantioselectivity. oup.com

Another significant method is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols, utilizing a titanium tetraisopropoxide catalyst in conjunction with a chiral tartrate ligand. catalysis.blog While the direct substrate for this compound is not an allylic alcohol, this method's principles have been foundational in the development of asymmetric epoxidation.

The hydrolytic kinetic resolution of racemic epoxides offers an alternative route to obtaining enantiomerically pure epoxides. This technique employs a chiral catalyst, such as a (R,R)-salen-cobalt(III) complex, to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other unreacted and thus enantiomerically enriched. x-mol.comthieme-connect.com

Catalytic Systems for Epoxidation

A variety of catalytic systems are employed for the epoxidation of alkenes. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Manganese-based complexes, such as Jacobsen's catalyst and its derivatives, are effective for the epoxidation of a wide range of alkenes. catalysis.blog For example, chiral (pyrrolidine salen)Mn(III) complexes have shown high yields and good enantioselectivity in the asymmetric epoxidation of styrene and chromenes. researchgate.net The use of co-catalysts or axial bases like 4-phenylpyridine (B135609) N-oxide (PPNO) can further enhance the enantioselectivity and conversion rates. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easier separation and recycling. Titanium silicalite-1 (TS-1) is a solid catalyst used in fixed-bed liquid flow reactors for the continuous epoxidation of alkenes with hydrogen peroxide (H2O2). researchgate.net This system has been successfully applied to the synthesis of various epoxides, demonstrating high yields and selectivity. researchgate.net

The table below summarizes some catalytic systems used for the epoxidation of styrene and related compounds, which are analogous to the precursor for this compound.

| Catalyst System | Oxidant | Substrate Example | Key Findings |

| Eclipsed Iron(III) "Twin Coronet" Porphyrin | PhIO | 2-Nitrostyrene | High enantiomeric excess (89% e.e.) |

| Chiral (pyrrolidine salen)Mn(III) complexes | NaClO/PPNO | Styrene, Chromenes | High yields and comparable enantioselectivity to Jacobsen's catalyst. researchgate.net |

| Titanium Silicalite-1 (TS-1) | H2O2 | 4-Phenyl-1-butene | Continuous synthesis with 90%–98% yields over 150 hours. researchgate.net |

| Homogeneous Manganese Catalyst | Peracetic Acid | Styrene, 1-Octene | Effective at low catalyst loadings (0.05 mol%). vapourtec.comacs.org |

Flow Chemistry Applications in Epoxidation

Flow chemistry, utilizing microreactors, presents significant advantages for epoxidation reactions, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. dntb.gov.uataylors.edu.myucl.ac.uk These benefits are particularly relevant for reactions involving potentially hazardous reagents like peroxides. dntb.gov.uaresearchgate.net

Continuous flow processes have been developed for the epoxidation of alkenes using various catalytic systems. For instance, a homogeneous manganese catalyst has been used with in-situ generated peracetic acid in a continuous flow setup, offering a scalable and sustainable route to epoxides. vapourtec.comacs.org This method mitigates the risks associated with handling and storing highly reactive peracetic acid. vapourtec.com

Lipase-mediated epoxidation under continuous flow has also been demonstrated to dramatically reduce reaction times compared to batch processes. beilstein-journals.org For the epoxidation of styrene, a 381-fold reduction in reaction time was achieved using hydrogen peroxide in a microreactor. beilstein-journals.org

The use of packed-bed microreactors with solid catalysts like TS-1 allows for continuous production with easy catalyst separation. researchgate.netmdpi.com Monolithic microreactors, which have a high concentration of active sites and excellent transfer properties, have also been employed for the continuous epoxidation of styrene, showing good conversion and selectivity. mdpi.com

Alternative Synthetic Pathways

Beyond direct epoxidation, other synthetic strategies can be employed to construct the oxirane ring of this compound.

Ring-Closure Strategies from Precursor Compounds

Intramolecular cyclization is a common method for forming epoxide rings. One classic example is the Darzens condensation, where a ketone or aldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a carbanion that attacks the carbonyl group, followed by an intramolecular SN2 reaction to form the epoxide. wikipedia.orgorganic-chemistry.org While typically used for α,β-epoxy esters, the underlying principle of intramolecular ring closure is broadly applicable.

The synthesis of epoxides from halohydrins is another well-established ring-closure strategy. This involves the deprotonation of the hydroxyl group of a halohydrin, followed by an intramolecular Williamson ether synthesis to form the oxirane ring.

A scalable procedure for the direct preparation of terminal epoxides from ketones has been developed using in-situ generated (bromomethyl)lithium in a continuous flow reactor. acs.orgnih.gov This method has shown excellent selectivity for a variety of substrates. acs.orgnih.gov

Derivatization from Related Aromatic Precursors

The synthesis of this compound can also be approached by building the side chain onto a pre-existing aromatic ring.

One potential route involves the reaction of 2-methoxybenzaldehyde (B41997) with a suitable nucleophile to introduce the two-carbon unit that will form the oxirane. For instance, a Grignard reagent can add to an aldehyde to form an alcohol, which can then be converted to the epoxide. masterorganicchemistry.comvedantu.com The reaction of 2-methoxybenzaldehyde with a Grignard reagent derived from a suitable precursor could lead to an intermediate that can be cyclized to the desired oxirane.

The Wittig reaction provides another method to form the necessary carbon-carbon double bond, which can then be epoxidized. For example, 2-methoxybenzaldehyde could react with a phosphorus ylide to form 2-allyl-1-methoxybenzene, the precursor for direct epoxidation.

The Corey-Chaykovsky reaction, which uses a sulfur ylide to convert a carbonyl compound to an epoxide, is also a relevant pathway. organic-chemistry.org For example, 2-methoxybenzaldehyde could be reacted with a sulfonium (B1226848) ylide to directly form an epoxide, although this would result in a different substitution pattern than the target molecule.

A one-pot synthesis of epoxides from benzyl (B1604629) alcohols and aldehydes has been reported, offering a streamlined approach. semanticscholar.org This method could potentially be adapted for the synthesis of this compound from 2-methoxybenzyl alcohol or 2-methoxybenzaldehyde.

Purity Assessment and Isolation Techniques in Synthesis

The purification and purity assessment of this compound are critical steps to ensure its suitability for subsequent reactions. Common techniques employed for isolation and purification include extraction and chromatography.

Following synthesis, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like benzene (B151609) or ethyl acetate (B1210297). prepchem.com The organic extract is then dried over an anhydrous salt, such as magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For further purification, column chromatography is a widely used method. google.com A silica (B1680970) gel column is often employed, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired epoxide from any unreacted starting materials or by-products. google.comrsc.org The progress of the separation can be monitored by thin-layer chromatography (TLC).

The purity of the isolated this compound is typically assessed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are instrumental in confirming the structure of the compound. Specific proton and carbon signals corresponding to the oxirane ring and the 2-methoxybenzyl group would be expected. For a similar compound, 2-(4-methoxybenzyl)oxirane, characteristic ¹H NMR signals were observed for the oxirane protons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. The characteristic C-O-C stretching vibrations of the epoxide ring would be a key diagnostic peak.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound by separating it from any impurities. ambeed.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile impurities.

| Technique | Purpose | Typical Observations for Similar Oxiranes |

| Column Chromatography | Purification | Separation on silica gel with hexane/ethyl acetate eluent. google.comrsc.org |

| ¹H NMR | Structural Confirmation | Signals for oxirane and methoxybenzyl protons. rsc.org |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the carbons of the oxirane ring and the aromatic group. beilstein-journals.org |

| IR Spectroscopy | Functional Group Identification | Characteristic C-O-C stretching of the epoxide ring. |

| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak corresponding to the formula C₁₀H₁₂O₂. |

| HPLC | Purity Assessment | A single major peak indicating high purity. ambeed.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One key area of focus is the choice of the oxidizing agent for the epoxidation of 2-methoxy-allylbenzene. While peroxy acids like m-CPBA are effective, they can generate stoichiometric amounts of acidic by-products. Greener alternatives include hydrogen peroxide, which produces water as the only by-product. sciforum.net The use of catalysts can enhance the efficiency of hydrogen peroxide-based epoxidation.

The use of environmentally benign solvents is another important consideration. Solvents like ethanol (B145695) and water are preferred over hazardous chlorinated solvents or aromatic hydrocarbons like benzene. mdpi.comnih.gov Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. mdpi.com

Flow chemistry offers a promising green approach for epoxide synthesis. A continuous flow synthesis of a related epoxide, 2-(4-methoxybenzyl)oxirane, has been demonstrated using Oxone® as the oxidant in a safer and more controlled manner. royalsocietypublishing.org

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Scale-Up and Industrial Synthetic Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful optimization of the process.

For large-scale synthesis, batch reactors are commonly used. However, for certain reactions, particularly those that are highly exothermic like epoxidations, continuous flow reactors can offer significant advantages in terms of safety, heat management, and process control. nbinno.com Industrial production of related oxiranes often utilizes automated reactors to ensure high yield and purity.

The choice of reagents and their cost-effectiveness becomes crucial at an industrial scale. For instance, while specialized catalysts may be used in the lab, their cost and stability under industrial conditions need to be thoroughly evaluated. The Darzens reaction, a method to produce epoxides, can be challenging to scale up due to the formation of by-products and difficulties in purification.

Process safety is a paramount concern in industrial synthesis. A thorough hazard analysis of the reaction, including the thermal stability of reactants and products, is essential. The purification method must also be scalable. While chromatography is common in the lab, industrial-scale purification may rely more on techniques like distillation or crystallization, if applicable.

Key Industrial Scale-Up Factors:

Reactor Type: Batch vs. continuous flow reactors. nbinno.com

Heat Transfer: Managing the heat generated during exothermic reactions.

Mixing: Ensuring efficient mixing of reactants.

Process Control and Automation: Maintaining optimal reaction parameters.

Cost of Goods: The economic viability of the chosen synthetic route.

Waste Management: Handling and disposal of by-products and waste streams.

Regulatory Compliance: Adhering to safety and environmental regulations.

Reactivity and Mechanistic Studies of 2 2 Methoxybenzyl Oxirane

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring in 2-(2-methoxybenzyl)oxirane can be initiated by either electrophilic activation under acidic conditions or direct nucleophilic attack under basic conditions. libretexts.orglibretexts.org These two pathways often lead to different regiochemical outcomes.

Acid-Catalyzed Nucleophilic Ring Opening

In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a more reactive intermediate. libretexts.orgmasterorganicchemistry.com This initial protonation enhances the electrophilicity of the epoxide carbons, facilitating nucleophilic attack.

Under acidic conditions, the nucleophilic attack on unsymmetrical epoxides generally occurs at the more substituted carbon atom. stackexchange.comd-nb.info This preference is attributed to the development of a partial positive charge on the carbon atoms in the transition state. The benzylic position of this compound is capable of stabilizing this positive charge through resonance with the aromatic ring. researchgate.net Consequently, the nucleophile preferentially attacks the benzylic carbon.

The reaction proceeds with an inversion of configuration at the center of nucleophilic attack, a hallmark of an S_N2-like mechanism. This results in the anti-addition of the nucleophile and the hydroxyl group across the former epoxide ring. libretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of this compound

| Nucleophile | Major Product | Minor Product |

| H₂O/H⁺ | 1-(2-Methoxyphenyl)propane-1,2-diol | 2-(2-Methoxyphenyl)propane-1,2-diol |

| ROH/H⁺ | 1-Alkoxy-1-(2-methoxyphenyl)propan-2-ol | 2-Alkoxy-1-(2-methoxyphenyl)propan-1-ol |

| HX | 1-Halo-1-(2-methoxyphenyl)propan-2-ol | 2-Halo-1-(2-methoxyphenyl)propan-1-ol |

This table illustrates the expected major and minor regioisomers based on general principles of acid-catalyzed epoxide ring-opening.

The mechanism of acid-catalyzed ring opening of epoxides is often described as a hybrid between an S_N1 and S_N2 pathway. libretexts.orglibretexts.orglibretexts.org The process begins with the rapid and reversible protonation of the epoxide oxygen by the acid catalyst. This protonation weakens the C-O bonds of the ring and makes the oxygen a better leaving group.

Following protonation, the nucleophile attacks one of the epoxide carbons. While the attack occurs from the side opposite to the C-O bond (characteristic of an S_N2 reaction), the transition state has significant carbocationic character at the more substituted carbon (a feature of an S_N1 reaction). libretexts.orglibretexts.org This "S_N2-like with S_N1 character" model explains both the stereochemical inversion and the regioselectivity for attack at the more substituted carbon, which can better stabilize the developing positive charge. libretexts.orgstackexchange.com The final step involves deprotonation of the resulting oxonium ion to yield the neutral diol or ether alcohol product.

Base-Catalyzed Nucleophilic Ring Opening

Under basic or neutral conditions, the epoxide ring is opened by direct attack of a strong nucleophile. Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated prior to the ring-opening step. libretexts.orgmasterorganicchemistry.com

In base-catalyzed ring-opening reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. d-nb.infomasterorganicchemistry.comyoutube.com For this compound, this means the attack will occur at the terminal carbon of the oxirane ring, which is a primary carbon, rather than the more sterically encumbered benzylic carbon.

Table 2: Regioselectivity in Base-Catalyzed Ring Opening of this compound

| Nucleophile | Major Product | Minor Product |

| RO⁻/ROH | 2-Alkoxy-1-(2-methoxyphenyl)propan-1-ol | 1-Alkoxy-2-(2-methoxyphenyl)propan-2-ol |

| R₂NH | 2-(Dialkylamino)-1-(2-methoxyphenyl)propan-1-ol | 1-(Dialkylamino)-2-(2-methoxyphenyl)propan-2-ol |

| RMgX | 1-(2-Methoxyphenyl)-3-substituted-propan-1-ol | 2-(2-Methoxyphenyl)-2-substituted-ethanol |

This table illustrates the expected major and minor regioisomers based on general principles of base-catalyzed epoxide ring-opening.

The base-catalyzed ring opening of epoxides follows a classic S_N2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the attack of a potent nucleophile on one of the electrophilic carbons of the epoxide ring. Due to the significant ring strain, the epoxide is susceptible to this attack even though the alkoxide is a poor leaving group. libretexts.orgmasterorganicchemistry.com

The nucleophile attacks the less sterically hindered carbon atom, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. This step is typically the rate-determining step of the reaction. The resulting alkoxide is then protonated in a subsequent step, usually by the solvent or upon workup, to afford the final alcohol product. masterorganicchemistry.com The entire process occurs with a clean inversion of stereochemistry at the carbon that undergoes nucleophilic attack. researchgate.net

Electron-Transfer Induced Ring Opening Reactions

The ring-opening of epoxides can be initiated through electron transfer, a process that involves the addition or removal of an electron to form a radical ion intermediate. This process is particularly relevant for aryl-substituted epoxides, where the aromatic ring can stabilize the resulting radical species. For α-epoxyketones, which are structurally related to oxiranes, the presence of electron-donating groups, such as a methoxy (B1213986) group on the phenyl ring, has been shown to facilitate the electron transfer-induced ring-opening process. mdpi.com This suggests that the 2-methoxy group in this compound would similarly enhance its reactivity in such transformations.

In synthetically useful methods, metal catalysts are often employed to mediate electron transfer for epoxide opening. For instance, titanocene-catalyzed, electron transfer-mediated ring opening is a known method for processing epoxides. nih.gov Similarly, nickel-catalyzed cross-electrophile coupling reactions provide a pathway for the regioselective ring-opening of epoxides. nih.govacs.org In these reactions, a low-valent nickel complex can reductively open the epoxide ring to generate an alkyl radical. While these methods have been demonstrated on a range of monosubstituted aryl epoxides, certain substrates like 2-(4-methoxyphenyl)oxirane (B1607123) have been noted to decompose under specific nickel-catalyzed conditions, indicating that the electronic nature of the substituent and its position can significantly impact reaction success. nih.govacs.org

Reactivity with Specific Nucleophiles

The strained three-membered ring of epoxides makes them excellent electrophiles for a wide array of nucleophiles, a reactivity that is central to their use in organic synthesis. mdpi.com The ring-opening reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a stereospecific product. libretexts.org For benzyl-substituted epoxides, the reaction can also proceed through the formation of a phenonium ion intermediate, a cation where the phenyl group bridges the two carbons of the former epoxide ring. nih.gov

The regioselectivity of nucleophilic attack—whether the nucleophile adds to the more or less substituted carbon—is governed by steric and electronic factors, as well as the reaction conditions. numberanalytics.com In the case of this compound, nucleophilic attack can occur at either the C2 (benzylic) or C3 (terminal) position.

Common nucleophiles used in epoxide ring-opening reactions include:

Halides: Iodide and bromide are effective nucleophiles for opening epoxides. libretexts.org In nickel-catalyzed cross-coupling reactions, the nucleophilic attack of an iodide anion at the less substituted carbon of an epoxide generates an iodohydrin intermediate. acs.org

Amines: Amines are good nucleophiles that open epoxides to yield amino alcohols, a common structural motif in pharmaceuticals. mdpi.comlibretexts.org The reaction of an epoxide with a secondary amine can be facilitated by additives like magnesium salts. mdpi.com

Cyanide: As a carbon nucleophile, cyanide (CN⁻) opens epoxides to form β-hydroxy nitriles. libretexts.org

Organometallic Reagents: Reagents such as Grignard reagents and organolithium compounds are potent carbon nucleophiles that react readily with epoxides. numberanalytics.com

Azides: The azide (B81097) ion (N₃⁻) is a powerful nucleophile that opens epoxides to produce azido (B1232118) alcohols, which are versatile intermediates for synthesizing amines and other nitrogen-containing compounds. vanderbilt.educlockss.org

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, assuming S_N2 attack at the less sterically hindered terminal carbon.

| Nucleophile | Reagent Example | Product Type |

| Halide | Sodium Iodide (NaI) | Halohydrin |

| Amine | Diethylamine (Et₂NH) | Amino alcohol |

| Azide | Sodium Azide (NaN₃) | Azido alcohol |

| Cyanide | Potassium Cyanide (KCN) | β-hydroxy nitrile |

| Thiolate | Sodium thiophenoxide (PhSNa) | β-hydroxy sulfide |

Solvent Effects on Reactivity and Regioselectivity

The choice of solvent can profoundly influence the rate and outcome of chemical reactions, including the nucleophilic ring-opening of epoxides. novapublishers.com Solvents affect the stability of reactants, transition states, and intermediates, thereby altering the reaction pathway and the regioselectivity of the product. numberanalytics.com

In epoxide ring-opening, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they can dissolve a wide range of reactants and are well-suited for S_N2 reactions. nih.gov These solvents solvate the cation of a nucleophilic salt but leave the anion relatively "bare," enhancing its nucleophilicity. nih.gov

Conversely, polar protic solvents, such as water, ethanol (B145695), or methanol, can engage in hydrogen bonding. This can have a dual effect. They can activate the epoxide by hydrogen bonding to the oxygen atom, making it a better leaving group. However, they can also solvate the nucleophile, potentially reducing its reactivity by forming a solvent shell around it. nih.gov In some cases, this differential solvation can be exploited to control regioselectivity. For instance, in reactions with ambident nucleophiles (species with two nucleophilic sites), a polar protic solvent might solvate one site more effectively than the other, promoting reaction at the less-solvated, more nucleophilic site. nih.gov

The following table outlines how different solvent types can influence the ring-opening of this compound.

| Solvent Type | Examples | Potential Effects on Epoxide Ring-Opening |

| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Can activate the epoxide via H-bonding; can solvate and potentially deactivate the nucleophile. nih.gov |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Effectively solvates cations, enhancing the reactivity of anionic nucleophiles; favors S_N2 pathways. nih.gov |

| Non-polar | Hexane (B92381), Toluene | Generally poor solvents for ionic nucleophiles; reaction rates are often slow. |

Polymerization Behavior of this compound Analogues

The polymerization of oxiranes (epoxides) through ring-opening polymerization (ROP) is a major route to producing polyethers, a versatile class of polymers. nih.gov While oxirane itself polymerizes to form poly(ethylene oxide), substituted oxiranes can be polymerized to create materials with tailored properties. rsc.org The polymerization can proceed through either cationic (CROP) or anionic (AROP) mechanisms. rsc.org

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides and other cyclic ethers like oxetanes. mdpi.comresearchgate.net The polymerization is initiated by a Lewis acid or a proton, which activates the epoxide monomer. Propagation occurs via S_N2 attack of the oxygen atom of a monomer molecule on the activated, growing polymer chain. researchgate.net However, CROP of substituted oxiranes can be complicated by side reactions, such as chain transfer, which can limit the molecular weight of the resulting polymer. mdpi.com

Anionic ring-opening polymerization (AROP), typically initiated by strong bases like alkali metal alkoxides, is another key method for preparing polyethers. nih.gov This technique can offer better control over the polymerization process, leading to polymers with well-defined structures and low dispersity. nih.gov For instance, the copolymerization of propylene (B89431) oxide and allyl glycidyl (B131873) ether using a potassium acetate (B1210297) catalyst system results in well-defined polyethers. nih.gov The reactivity of different oxirane monomers in copolymerization is crucial, as it determines the final polymer microstructure (e.g., random, block, or alternating). nih.gov

The polymerization of analogues of this compound would be expected to follow these general principles. The benzyl (B1604629) group is a bulky substituent, which would likely influence the kinetics of polymerization and the properties of the final polymer, such as its glass transition temperature.

Reactions Leading to Derivatization and Functional Group Interconversion

The product of an epoxide ring-opening reaction, typically a β-substituted alcohol, is a versatile building block for further chemical transformations. nottingham.ac.uk The two functional groups—the newly introduced nucleophile and the hydroxyl group—can be selectively modified to create a wide range of derivatives.

One common derivatization is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by another nucleophile in a subsequent S_N2 reaction. vanderbilt.edu This two-step sequence allows for the introduction of functional groups that may not be compatible with direct epoxide opening. Alternatively, the alcohol can be converted into a halide. vanderbilt.edu

The products of ring-opening can also be used in cyclization reactions to form new heterocyclic structures. For example, amino alcohols derived from the opening of an epoxide with an amine can undergo intramolecular reactions to form substituted piperazines or other nitrogen-containing rings. rsc.org Following the ring-opening of an aziridine (B145994) (a nitrogen analogue of an epoxide), the resulting phenethylamine (B48288) derivative can be cyclized to form medicinally relevant scaffolds like azetidines, dihydroisoquinolines, and tetrahydroisoquinolines. nih.gov A similar strategy could be applied to derivatives of this compound.

Another synthetic strategy is the ring expansion of the epoxide itself. For example, epoxides can be opened with specific reagents to form a halohydrin, which can then undergo intramolecular cyclization to produce a four-membered oxetane (B1205548) ring. acs.org

The table below lists some potential functional group interconversions and derivatizations starting from a generic ring-opened product of this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Alcohol (-OH) | Thionyl chloride (SOCl₂) | Chloride (-Cl) | vanderbilt.edu |

| Alcohol (-OH) | Triphenylphosphine (PPh₃), Azide source | Azide (-N₃) | vanderbilt.edu |

| Alcohol (-OH) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | vanderbilt.edu |

| Amine (-NHR) | Paraformaldehyde, Acid | Tetrahydroisoquinoline (via Pictet-Spengler) | nih.gov |

| Amine (-NHR) | POCl₃ | Dihydroisoquinoline (via Bischler-Napieralski) | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral or Achiral Synthetic Building Block

In the field of organic synthesis, 2-(2-Methoxybenzyl)oxirane serves as a heterocyclic building block for the construction of more complex molecules bldpharm.com. The high reactivity of the epoxide ring allows for its efficient opening by nucleophiles, enabling the stereospecific introduction of new functional groups and the extension of carbon chains .

The compound can be utilized in both achiral and chiral contexts. In many applications, it serves as an achiral component where the primary interest is the introduction of the 2-methoxybenzyl-2-hydroxyethyl moiety. However, the field of medicinal chemistry often demands enantiomerically pure compounds, as different enantiomers of a drug can exhibit vastly different biological activities and potencies . Through processes like asymmetric epoxidation or kinetic resolution, chiral versions of substituted oxiranes can be prepared and used in asymmetric synthesis researchgate.net. While this compound itself is often used without a specific stereochemical designation, its structural class is fundamental to chiral synthesis methodologies aimed at producing single-enantiomer pharmaceuticals nih.gov. The strategic use of such chiral epoxides is a cornerstone of modern drug discovery, allowing chemists to build molecules with precise three-dimensional architectures researchgate.net.

Intermediates in Pharmaceutical Synthesis

The epoxide functional group is present in numerous natural products and is a key reactive intermediate in drug development; in fact, at least 14 drugs approved by the FDA contain an epoxide moiety mdpi.com. The versatility of oxiranes makes them indispensable for creating the complex molecular frameworks required for therapeutic effect ontosight.ai.

Substituted oxiranes are critical precursors in the synthesis of a wide range of pharmaceuticals mdpi.com. The value of the this compound structure is highlighted by its close relationship to intermediates used in the production of major drugs. For example, a structurally similar compound, (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, is a key intermediate in the synthesis of Ranolazine, a medication used to treat chronic angina . Furthermore, the 2-methoxyphenoxy group, an isomer of the 2-methoxybenzyl group, is a crucial component of the amine used in a modern synthesis of the β-blocker Carvedilol tsijournals.com. These examples underscore the importance of the methoxy-substituted aromatic ether and epoxide combination as a validated structural motif for generating precursors to complex and effective pharmaceuticals ontosight.ainih.gov.

A primary strategy in drug discovery involves the synthesis of "biologically active scaffolds," which are core molecular structures known to interact with biological targets acs.orgdokumen.pub. By modifying these proven scaffolds, chemists can develop new compounds with improved efficacy or novel activity. This compound is an ideal starting material for generating libraries of new molecules based on such scaffolds acs.org. The ring-opening of the epoxide can produce a variety of functionalized derivatives, including amino alcohols and ethers, which are common features in pharmacologically active agents tsijournals.combeilstein-journals.org. The ability to readily create diverse and complex structures from a single starting material makes it a valuable tool in the search for new therapeutic leads acs.org.

Contribution to Natural Product Synthesis

The total synthesis of natural products is one of the most significant drivers of innovation in organic chemistry, providing a platform to test new reactions and strategies jst.go.jpacs.org. While no published total synthesis explicitly uses this compound as a starting material, its structural components are highly relevant to the field. The epoxide ring is a frequently used functional group in complex molecule synthesis, valued for its ability to set stereocenters during nucleophilic attack mdpi.comjst.go.jp. Additionally, the p-methoxybenzyl (PMB) group, a constitutional isomer of the substituent on this compound, is widely employed as a robust protecting group for alcohols in multi-step syntheses jst.go.jp. Therefore, building blocks like this compound represent the type of functionalized intermediates that are essential tools for chemists undertaking the challenge of constructing complex natural product architectures jst.go.jpnih.gov.

Formation of Polymeric Materials

Epoxides are foundational monomers in polymer science, most notably in the production of epoxy resins and polyethers ontosight.ai. The strained ring of this compound can undergo ring-opening polymerization to form a polyether. In this reaction, the 2-methoxybenzyl group would remain as a pendant functional group along the polymer backbone. This side chain would significantly influence the properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability, distinguishing it from commodity polymers made from simpler epoxides like propylene (B89431) oxide or epichlorohydrin (B41342) echemi.com. Although not a large-scale industrial monomer, it represents a class of specialty monomers used to create functional polymers with precisely tailored characteristics for advanced applications such as specialized coatings or adhesives .

Table 1: Role of Oxirane Substituents in Polymer Properties

| Monomer | Substituent | Potential Impact on Polymer |

|---|---|---|

| Ethylene Oxide | -H | High water solubility, crystallinity |

| Propylene Oxide | -CH₃ | Reduced water solubility, amorphous |

Synthesis of Novel Fragrant Materials

The fragrance industry continuously seeks new molecules to create unique scents or replace costly natural materials researchgate.net. Chemical modification of abundant natural products is a common strategy to achieve this goal ajol.info. Research has shown that benzyl-substituted oxiranes, which are structurally related to this compound, can serve as novel fragrant materials.

In one study, the natural product methyl eugenol (B1671780) was converted via epoxidation into 2-(4-ethyl-3-methoxybenzyl)oxirane ajol.infobioline.org.br. This transformation resulted in a dramatic shift in olfactory properties. The resulting epoxide was described as having a pleasant and potent odor with floral, fresh, sweet, and slight lime-like characteristics bioline.org.br. This is a significant departure from the scent of the starting material, demonstrating that the introduction of the benzyl (B1604629) oxirane moiety is directly responsible for creating a new and desirable fragrance profile bioline.org.br. Furthermore, such novel oxiranes can serve as intermediates for further chemical modifications, allowing for the generation of an entire family of new scents from a single precursor researchgate.net.

Table 2: Olfactory Profile of a Synthesized Benzyl Oxirane Derivative

| Compound | Starting Material (Methyl Eugenol) | Synthesized Product (2-(4-ethyl-3-methoxybenzyl)oxirane) |

|---|---|---|

| Odor Profile | Clove-like, spicy | Floral, fresh, sweet, slight lime ajol.infobioline.org.br |

| Significance | Limited use as a fragrance ingredient ajol.info | A novel fragrant material with desirable characteristics bioline.org.br |

Computational Chemistry and Spectroscopic Characterization of 2 2 Methoxybenzyl Oxirane

Quantum Chemical Investigations

Quantum chemical investigations offer a microscopic view of molecular properties. For 2-(2-methoxybenzyl)oxirane, these methods elucidate the interplay between the electron-donating methoxy (B1213986) group, the aromatic phenyl ring, and the electrophilic oxirane ring.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for chemists to predict the electronic structure and reactivity of molecules with high accuracy and reasonable computational cost. mdpi.comscience.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-31G* or higher) to solve the approximate Schrödinger equation. science.govarabjchem.org These studies allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its chemical behavior.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding intermolecular interactions, as it reveals the charge distribution within a molecule. pesquisaonline.net The MEP map illustrates regions of positive and negative electrostatic potential, which are predictive of sites for nucleophilic and electrophilic attack, respectively. mdpi.compesquisaonline.net

For this compound, the MEP surface would be characterized by several key features:

Negative Potential (Red/Yellow): The most negative regions are expected to be located around the oxygen atoms—both the ether oxygen of the methoxy group and, more significantly, the oxygen of the oxirane ring. These electron-rich areas, corresponding to lone pairs, are the primary sites for electrophilic attack (e.g., protonation under acidic conditions). pesquisaonline.netnih.gov

Positive Potential (Blue): Positive potential regions are typically found around the hydrogen atoms. The most electropositive regions are susceptible to nucleophilic attack.

Aromatic Ring: The π-system of the benzene (B151609) ring also represents a region of negative potential, though typically less intense than that of the lone-pair-bearing oxygen atoms.

In studies of analogous compounds like 1-phenyl-3(4-methoxyphenyl)-2-propenone, MEP analysis has been successfully used to identify nucleophilic and electrophilic sites, confirming that oxygen atoms are the most electron-rich centers. tandfonline.combohrium.com A similar distribution is anticipated for this compound, guiding its reactivity in polar reactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). semanticscholar.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the FMO analysis would likely show:

HOMO: The HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring system, reflecting the influence of the electron-donating methoxy group and the π-electrons of the aromatic ring.

LUMO: The LUMO is anticipated to be concentrated on the oxirane ring, specifically around the C-O antibonding orbitals. This localization makes the carbon atoms of the epoxide ring the primary sites for nucleophilic attack, leading to ring-opening reactions.

Conceptual DFT provides a framework for quantifying global reactivity through various indices derived from the HOMO and LUMO energies. nih.gov These descriptors offer a quantitative measure of a molecule's stability and reaction tendencies. academictree.org

The primary global reactivity descriptors are:

Chemical Potential (μ): Represents the "escaping tendency" of electrons. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These indices are instrumental in predicting the outcomes of chemical reactions. researchgate.netsci-hub.se For this compound, the electron-donating 2-methoxy group is expected to raise the HOMO energy, which would affect all the calculated reactivity indices compared to an unsubstituted phenyloxirane.

The most common reaction of epoxides is nucleophilic ring-opening, which can proceed via an SN2-type mechanism. nih.gov Transition state (TS) analysis using DFT is crucial for understanding the reaction mechanism, regioselectivity, and activation energy (reaction barrier). d-nb.info A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. nih.gov

For the ring-opening of this compound, a nucleophile can attack either of the two carbon atoms of the oxirane ring.

Attack at the Methylene (B1212753) Carbon (less substituted): This pathway is typically favored under basic or neutral conditions due to lower steric hindrance.

Attack at the Benzylic Carbon (more substituted): This pathway can be favored under acidic conditions, where protonation of the epoxide oxygen leads to a transition state with significant carbocationic character at the more substituted benzylic carbon, which is stabilized by the adjacent phenyl ring.

DFT studies on the ring-opening of other aryl epoxides have shown that the activation barriers can be precisely calculated, allowing for accurate predictions of regioselectivity. d-nb.infomdpi.com For instance, a computational study on the ring-opening of aziridines (nitrogen analogs of epoxides) demonstrated that the activation energy for cleaving the C-N bond at the phenyl-substituted carbon was the rate-determining step, a finding that directly parallels the behavior of epoxides. masterorganicchemistry.comresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static electronic properties, molecular modeling and molecular dynamics (MD) simulations explore the conformational landscape and dynamic behavior of molecules over time. acs.orgmdpi.com For a flexible molecule like this compound, which has several rotatable single bonds, these methods are essential for understanding its behavior in solution.

An MD simulation propagates the positions and velocities of atoms over time by numerically integrating Newton's equations of motion. mdpi.com This allows for the sampling of different molecular conformations and the study of their relative energies and populations. A conformational analysis of this compound would focus on the rotation around:

The bond connecting the phenyl ring to the methylene group.

The bond connecting the methylene group to the oxirane ring.

The C-O bond of the methoxy group.

Studies on other flexible epoxides, such as spiro-epoxides, have successfully used MD simulations to identify predominant conformers at room temperature, revealing how substituents and steric strain dictate the most stable geometries. rsc.org Such an analysis for this compound would provide a complete picture of its three-dimensional structure and flexibility, which are crucial for its interaction with other molecules, such as enzyme active sites. acs.org

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing new molecules with desired properties. SAR establishes a correlation between the chemical structure of a molecule and its biological activity or physical properties. nih.govnih.gov Computational approaches have become indispensable tools for predicting SAR, thereby accelerating the discovery process and reducing the reliance on extensive empirical screening. nih.gov

For this compound, computational SAR can be employed to predict its potential biological activities. The process involves using the molecule's structural information to forecast its interaction with biological targets. researchgate.net Key structural features of this compound that would be central to a computational SAR study include:

The Oxirane Ring: This strained three-membered ring is a highly reactive electrophilic functional group, known to react with various nucleophiles. Computational models can predict the ring's susceptibility to opening, a common mechanism for the biological activity of epoxide-containing compounds.

The Methoxybenzyl Group: The aromatic ring and the methoxy substituent significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors govern how the molecule fits into a receptor's binding site and interacts with it.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational technique used in these predictions. nih.gov A QSAR model is a mathematical equation that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity). nih.gov For this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters (e.g., HOMO/LUMO energies, electrostatic potential) would be calculated. nih.gov These descriptors would then be used to build a model to predict its activity against specific targets, such as enzymes or receptors, by comparing it to known active compounds. nih.gov

Molecular docking simulations represent another powerful computational approach. This method predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. For instance, based on SAR studies of similar structures like 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives that act as lipoxygenase inhibitors, a docking study could be performed to see if this compound fits into the active site of the 12-lipoxygenase enzyme. nih.gov Such studies provide insights into binding affinity and interaction patterns, helping to rationalize and predict the compound's biological function. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on data from analogous compounds, the chemical shifts can be predicted. pdx.edu The aromatic protons on the benzene ring would appear in the range of δ 6.8-7.3 ppm. The single proton on the oxirane ring adjacent to the benzyl (B1604629) group (CH) would likely resonate around δ 3.1-3.4 ppm. The two protons of the oxirane's CH₂ group are diastereotopic and would appear as separate multiplets, typically between δ 2.6 and δ 2.9 ppm. The benzylic CH₂ protons would also be distinct, appearing as a multiplet around δ 2.8-3.0 ppm. The characteristic singlet for the methoxy (OCH₃) group protons would be found at approximately δ 3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the aromatic carbons would produce signals between δ 110 and δ 158 ppm. The carbon of the methoxy group is expected around δ 55 ppm. The carbons of the oxirane ring typically appear in the δ 45-55 ppm region. Specifically, the substituted oxirane carbon (CH) would be around δ 52 ppm, and the CH₂ carbon would be slightly upfield at about δ 47 ppm. The benzylic CH₂ carbon signal is anticipated around δ 35 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of all proton and carbon signals. ipb.ptrsc.org A COSY spectrum would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity between the benzylic CH₂ group and the oxirane CH proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

| Atom Type | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Multiplicity / Comments |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | 110 - 158 | Multiplets |

| Methoxy (OCH₃) | ~3.8 | ~55 | Singlet (s) |

| Benzylic (Ar-CH₂) | ~2.8 - 3.0 | ~35 | Multiplet (m) |

| Oxirane (CH-O) | ~3.1 - 3.4 | ~52 | Multiplet (m) |

| Oxirane (CH₂-O) | ~2.6 - 2.9 | ~47 | Multiplets (m) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent groups.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations at approximately 1600-1450 cm⁻¹. libretexts.org The ether linkage is characterized by a strong C-O-C stretching band, with the aryl-alkyl ether stretch typically appearing around 1250 cm⁻¹. libretexts.org The aliphatic C-H bonds in the benzyl and oxirane groups would show stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net Crucially, the oxirane ring itself gives rise to characteristic vibrations, including the ring "breathing" and C-O stretching, often found in the 1250 cm⁻¹ (asymmetric stretch) and 950-810 cm⁻¹ (symmetric stretch) regions.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretch |

| 3000 - 2850 | Aliphatic C-H | Stretch |

| ~1600, ~1450 | Aromatic C=C | In-ring Stretch |

| ~1250 | Aryl-O-CH₃ & Oxirane C-O | Asymmetric Stretch |

| 950 - 810 | Oxirane Ring | Symmetric Stretch |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC), it becomes a powerful tool for identifying and quantifying compounds in a mixture. nih.govresearchgate.net

For this compound (C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol . In an MS experiment, one would expect to observe a molecular ion peak (M⁺) at m/z 164 or a protonated molecule ([M+H]⁺) at m/z 165, depending on the ionization technique used (e.g., Electron Ionization for GC/MS or Electrospray Ionization for UPLC-MS). nih.gov

The fragmentation pattern would provide valuable structural information. Key fragmentations for this compound would likely include:

Loss of the methoxy group: A fragment ion resulting from the loss of a ·CH₃O radical.

Cleavage of the benzyl group: A prominent fragmentation pathway would be the cleavage of the bond between the benzyl carbon and the oxirane ring, leading to the formation of a stable methoxybenzyl cation at m/z 121.

Oxirane ring opening: The oxirane ring can undergo various ring-opening fragmentations, leading to smaller characteristic ions.

Analysis by GC/MS or UPLC-MS would confirm the molecular mass and provide a fragmentation fingerprint that is unique to the compound's structure. nih.gov

Chromatographic and Other Analytical Methods for Characterization

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of a compound's purity. For this compound, a polar compound due to the ether and oxirane functionalities, its retention factor (Rf) value would be lower than that of less polar starting materials in a given solvent system (e.g., ethyl acetate (B1210297)/hexane). researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution separation techniques used to determine the purity of a sample with high accuracy. rsc.org A pure sample of this compound would show a single sharp peak in its GC or HPLC chromatogram under appropriate conditions. HPLC, particularly reverse-phase HPLC, is a primary method for the analysis of similar compounds and would be well-suited for purity assessment. nih.gov Chiral HPLC could also be employed to separate and quantify the enantiomers if the compound is prepared as a racemate.

Biological Activity and Medicinal Chemistry Research

Exploration of Biological Activities of 2-(2-Methoxybenzyl)oxirane and its Derivatives

The this compound scaffold and its derivatives have been the subject of significant investigation in medicinal chemistry, revealing a broad spectrum of biological activities. The inherent reactivity of the oxirane ring, combined with the electronic and steric properties of the methoxybenzyl group, allows for the generation of diverse molecular architectures with potential therapeutic applications. Research has primarily focused on anti-inflammatory, anticancer, and antioxidant activities.

Derivatives synthesized from methoxy-substituted oxiranes have demonstrated notable anti-inflammatory properties. In one study, new methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans were synthesized from suitable trans 2,3-diaryloxiranes. cnr.it These compounds were tested for anti-inflammatory activity in U937 cells, where they showed a significant ability to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels following activation by lipopolysaccharide (LPS). cnr.it The inflammatory response is a key factor in the pathogenesis of numerous diseases, including type 2 diabetes, cancer, and cardiovascular and neurodegenerative diseases. cnr.it

In the realm of oncology, derivatives incorporating the 2-methoxybenzyl moiety have been designed as targeted therapeutic agents. A series of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives were developed as novel allosteric inhibitors of deoxyhypusine (B1670255) synthase (DHPS). nih.gov DHPS is a crucial enzyme for the activation of eukaryotic translation initiation factor 5A (eIF5A), and its inhibition is a promising strategy for treating melanoma, a highly aggressive form of skin cancer. nih.gov The most potent compound from this series, designated 7C16, exhibited superior enzymatic inhibition and significant anti-proliferative activity against melanoma cells. nih.gov Furthermore, it effectively suppressed melanoma cell migration and invasion in vitro and showed potent anti-tumor efficacy in a zebrafish xenograft model. nih.gov

The broader class of 2-methoxyphenols, to which the core structure is related, has been studied for antioxidant and cyclooxygenase (COX)-2 inhibitory effects. nih.govjosai.ac.jp Many of these compounds have been identified as COX-2 inhibitors, an enzyme often induced during inflammation. nih.govjosai.ac.jp Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the electronic properties of these compounds with their biological activities, including cytotoxicity and COX-2 inhibition. nih.govjosai.ac.jp

Below is a summary of the explored biological activities of representative derivatives.

| Derivative Class | Biological Activity | Cell Line/Model | Key Findings |

| trans 2,3-diaryl-2,3-dihydrobenzofurans | Anti-inflammatory | U937 cells | Inhibition of NF-κB pathway; restoration of normal ROS and NO levels. cnr.it |

| 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazoles | Anticancer (Anti-melanoma) | A375 cells; Zebrafish xenograft | Potent allosteric inhibition of deoxyhypusine synthase (DHPS); suppression of cell proliferation, migration, and invasion. nih.gov |

| 2-Methoxyphenols | COX-2 Inhibition, Antioxidant | RAW 264.7 cells | Majority of tested compounds showed COX-2 inhibitory effects; relationship established between electronic structure and activity. nih.govjosai.ac.jp |

Mechanisms of Interaction with Biological Systems

The mechanisms through which this compound derivatives exert their biological effects are intrinsically linked to their chemical structure, enabling specific interactions with biological macromolecules. The oxirane ring itself is a key functional group, serving as an electrophile that can react with nucleophilic residues in proteins and enzymes, leading to covalent modification and modulation of their function. However, much of the recent research has focused on derivatives where the oxirane has been opened to create more stable scaffolds that interact non-covalently with their targets.

For derivatives designed as anti-inflammatory agents, a primary mechanism involves the modulation of key signaling pathways. Dihydrobenzofuran derivatives synthesized from methoxy-substituted oxiranes have been shown to inhibit the NF-κB pathway. cnr.it NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing its activation, these compounds can effectively suppress the inflammatory cascade. Their ability to restore normal levels of ROS and NO further points to a mechanism involving the regulation of cellular redox balance. cnr.it

In the context of anticancer activity, derivatives have been designed for highly specific molecular interactions. The 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives act as allosteric inhibitors of the enzyme deoxyhypusine synthase (DHPS). nih.gov Unlike orthosteric inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different site, inducing a conformational change that modulates the enzyme's activity. This mode of inhibition can offer greater specificity and reduce off-target effects. Molecular docking and dynamics simulations have been instrumental in elucidating these allosteric binding interactions. nih.gov

For the broader class of related methoxy-containing compounds, interactions with enzymes like cyclooxygenase-2 (COX-2) are a key mechanism. nih.govjosai.ac.jp These compounds can fit into the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into pro-inflammatory prostaglandins. researchgate.net The methoxy group often plays a crucial role in orienting the molecule within the binding pocket and forming key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues. researchgate.net

Structure-Based Drug Design and Target Identification

Structure-based drug design (SBDD) has become a cornerstone in the development of potent and selective inhibitors derived from the this compound scaffold. This rational design approach utilizes the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and specificity. nih.gov

A prime example of SBDD is the development of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives as DHPS inhibitors. nih.gov The process began with in silico methods, including molecular docking and dynamics simulations, to predict how different chemical structures would bind to an allosteric site on the DHPS enzyme. nih.gov These computational models guided the synthesis of a focused library of compounds, leading to the identification of 7C16 as a highly potent inhibitor. nih.gov This success underscores the power of SBDD in accelerating the discovery of novel therapeutic agents by minimizing random screening and focusing on rational, target-oriented synthesis. nih.gov

Quantitative structure-activity relationship (QSAR) studies represent another important computational tool used in this context. QSAR models have been developed for 2-methoxyphenols to establish a mathematical relationship between their chemical structures and biological activities, such as COX-2 inhibition. nih.govjosai.ac.jp By calculating various electronic descriptors—like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and ionization potential—researchers can predict the activity of new compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.govjosai.ac.jp

These computational approaches are not only for optimizing potency but also for identifying the specific biological targets of active compounds. For instance, if a compound library shows efficacy in a cell-based assay, computational target prediction methods can be used to screen for potential protein targets based on ligand-protein binding simulations. This helps to elucidate the mechanism of action and can reveal new therapeutic opportunities for existing molecular scaffolds. The ultimate goal of SBDD is to optimize lead compounds by improving their interaction with the target, for example, by extending hydrophobic interactions within the active site to increase binding affinity. researchgate.net

Applications in Drug Discovery and Development

The diverse biological activities and amenability to chemical modification make this compound and its derivatives valuable starting points in drug discovery and development. The oxirane ring is a versatile chemical handle that allows for regio- and stereoselective ring-opening reactions, providing access to a wide array of polyfunctional and heterocyclic compounds for screening and optimization. researchgate.net

The demonstrated efficacy of its derivatives in preclinical models suggests significant potential in several therapeutic areas:

Oncology: The development of DHPS inhibitors for melanoma showcases a targeted approach to cancer therapy. nih.gov The lead compound, 7C16, has been identified as a promising candidate for further development of targeted anti-melanoma drugs. nih.gov Given the role of eIF5A in other cancers, this scaffold could be explored for broader oncological applications.

Inflammatory Diseases: Compounds derived from methoxy-substituted oxiranes that inhibit the NF-κB pathway and COX-2 enzyme are strong candidates for new anti-inflammatory drugs. cnr.itresearchgate.net Dual inhibitors of COX-2 and 5-lipoxygenase (5-LO) are particularly sought after as they may offer a broader spectrum of anti-inflammatory action with a potentially safer toxicity profile. researchgate.net

Infectious Diseases: While less explored for the specific title compound, related methoxyphenyl derivatives have been evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting a potential avenue for future research.

The journey from a promising chemical scaffold to a marketed drug is long and complex, involving extensive medicinal chemistry efforts to optimize efficacy, selectivity, and pharmacokinetic properties. The application of rational drug design strategies, as demonstrated in the development of DHPS and COX-2 inhibitors, is crucial for navigating this process efficiently. nih.govum.edu.mt The this compound framework represents a promising platform for the discovery of next-generation therapeutics.

Environmental Impact and Toxicological Assessment Research Focus

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical describe its persistence, movement, and transformation in various environmental compartments such as air, water, and soil. usda.gov For 2-(2-Methoxybenzyl)oxirane, these characteristics are influenced by its core chemical structure, which includes a reactive oxirane ring and a methoxybenzene group.

Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism at a rate faster than its removal. While specific data for this compound is not available, some related compounds have been shown to accumulate in aquatic and terrestrial organisms. vliz.be Bioaccumulation potential is a critical factor in environmental risk assessment. canada.ca

Hazard Identification and Classification

Hazard identification involves determining the intrinsic adverse effects of a chemical. For oxiranes, the primary concern stems from the reactivity of the epoxide ring, which can act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA and proteins. researchgate.net This reactivity is linked to potential mutagenicity and carcinogenicity. researchgate.netoit.edu

Research on aliphatic epoxides using the Salmonella typhimurium reverse mutation assay (Ames test) has shown that mutagenic activity is highly dependent on the substitution pattern around the oxirane ring. researchgate.net Monosubstituted oxiranes are often potent mutagens, while increased substitution can reduce or eliminate this activity. researchgate.net The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds. youtube.com A positive test indicates that the chemical is mutagenic and may therefore act as a carcinogen. youtube.com Studies on benzyl (B1604629) sulfides have also utilized the Ames test to investigate mutagenic effects associated with their metabolites. nih.gov

| Analogous Compound | Hazard Class | Hazard Statement | GHS Pictogram |

|---|---|---|---|

| 2-[(2-Methoxyphenoxy)methyl]oxirane echemi.comaksci.com | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |  |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |  | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |  | |

| 2-(Methoxymethyl)oxirane apolloscientific.co.uk | Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |  |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |  | |

| Flammable Liquid (Category 3) | H226: Flammable liquid and vapour |  | |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |  | |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |  |

Risk Assessment Frameworks and Methodologies

Chemical risk assessment is a systematic process used to estimate the nature and probability of adverse effects on humans or the environment from exposure to chemicals. setac.orgepa.gov This process integrates information from hazard identification and environmental fate studies to characterize risk. epa.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) under the REACH regulation have established comprehensive frameworks for this purpose. wikipedia.orgepa.govyoutube.com The EPA's human health risk assessment framework is a four-step process: epa.gov

Hazard Identification: Determines if a chemical can cause harm.

Dose-Response Assessment: Examines the numerical relationship between exposure and effect.

Exposure Assessment: Evaluates the frequency, timing, and level of contact with the substance.

Risk Characterization: Combines the above information to estimate the probability of adverse effects in a specific population.

In Canada, the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework provides a flexible, risk-based approach for assessing industrial chemicals. industrialchemicals.gov.au It uses a tiered system, where Tier I is a screening-level assessment, and subsequent tiers (II and III) involve more detailed, substance-specific evaluations to resolve concerns that could not be addressed in lower tiers. industrialchemicals.gov.au

These frameworks often employ a weight-of-evidence approach, considering multiple lines of evidence from various data sources. canada.ca For substances with limited specific data, like this compound, risk assessment may rely on a Threshold of Toxicological Concern (TTC)-based approach or read-across from structurally similar chemicals. canada.ca The objective of these frameworks is to manage risks by implementing measures to prevent or minimize exposure and protect human and environmental health. canada.cawikipedia.org

Patent Landscape and Commercial Significance

Analysis of Patent Literature on Synthesis and Applications of 2-(2-Methoxybenzyl)oxirane

The patent literature surrounding this compound and related methoxyphenyl oxiranes primarily highlights their role as key intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. While patents specifically claiming the synthesis of this compound as the primary invention are not abundant, its utility is demonstrated in patents for the synthesis of various final products.

A significant area of application for related methoxyphenyl oxirane structures is in the synthesis of cardiovascular drugs. For instance, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a crucial intermediate for the production of Diltiazem, a calcium channel blocker. smolecule.comgoogleapis.com Patents in this area focus on efficient and stereoselective methods for preparing these oxirane intermediates. smolecule.comgoogleapis.com One patented method involves the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate to obtain the desired stereoisomer for Diltiazem synthesis. googleapis.com